Specific Scientific Field: Chemistry and Biochemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It is often used in scientific research, particularly in the field of chemistry .
Method of Application: The specific methods of application can vary greatly depending on the context of the research. As a chemical reagent, it can be used in a variety of chemical reactions .
Results or Outcomes: The outcomes of using 2,3-Dichloro-5-nitrobenzoic acid as a reagent can vary greatly depending on the specific reaction or experiment being conducted .
Specific Scientific Field: Organic Chemistry
Application Summary: This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
Method of Application: The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
Results or Outcomes: The synthesis provided 2,4-Dichloro-3,5-difluorobenzoic acid in good yield .
Specific Scientific Field: Medicinal Chemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is used in the synthesis of substituted phenyl oxazoles . These compounds are novel LSD1 inhibitors with antiproliferative activity .
Application Summary: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Method of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Specific Scientific Field: Biochemistry
Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is also used to synthesize cathespin L inhibitors . Cathepsin L is a lysosomal cysteine protease that plays a significant role in protein degradation, and inhibitors of this enzyme have potential therapeutic applications in cancer, arthritis, and other diseases .
2,3-Dichloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula CHClNO. Its structure features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group (-NO) at position 5, and a carboxylic acid group (-COOH). This compound is notable for its unique combination of halogen and nitro substituents, which influence its chemical reactivity and biological properties. It appears as a light yellow to beige crystalline solid and has various applications in organic synthesis and medicinal chemistry.
There is no documented research on the mechanism of action of 2,3-Dichloro-5-nitrobenzoic acid.
Several methods have been developed for synthesizing 2,3-dichloro-5-nitrobenzoic acid:
2,3-Dichloro-5-nitrobenzoic acid finds applications in various fields:
Several compounds share structural similarities with 2,3-dichloro-5-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Chloro-5-nitrobenzoic acid | Contains one chlorine atom and one nitro group | Simpler structure; fewer halogen substitutions |
4-Chloro-3-nitrobenzoic acid | Contains one chlorine atom and one nitro group | Different positioning of substituents; potential for different reactivity |
2,5-Dichloro-3-nitrobenzoic acid | Contains two chlorine atoms and one nitro group | More halogen substitutions lead to distinct reactivity patterns |
2-Nitrobenzoic acid | Contains only one nitro group | Lacks halogen substitutions; simpler reactivity |
These compounds highlight the uniqueness of 2,3-dichloro-5-nitrobenzoic acid due to its specific arrangement of functional groups that influence its chemical behavior and potential applications in medicinal chemistry .
Benzoxazole derivatives are critical scaffolds in drug discovery due to their antimicrobial, anti-inflammatory, and anticancer properties. 2,3-Dichloro-5-nitrobenzoic acid serves as a precursor in benzoxazole synthesis through multicomponent reactions or cyclization strategies.
The nitro group at the 5-position can undergo selective reduction to an amine, enabling condensation with aldehydes or ketones to form imine intermediates. These intermediates cyclize with diols (e.g., catechols) under oxidative conditions, facilitated by catalysts like Fe(III)/DDQ, to yield benzoxazole cores [7]. The chlorine substituents at positions 2 and 3 enhance electrophilicity, directing regioselective reactions and improving yields.
Table 1: Key Reaction Parameters for Benzoxazole Synthesis
Parameter | Optimal Condition | Role in Reaction |
---|---|---|
Catalyst System | Fe(III)/DDQ (5 mol%) | Oxidative dehydrogenation |
Solvent | Dimethylformamide (DMF) | Polar aprotic environment |
Temperature | 80–100°C | Accelerates cyclization |
Atmosphere | Air (O₂ presence) | Facilitates radical pathways |
The benzoic acid moiety allows for further derivatization, such as esterification or amide formation, to modulate solubility and target affinity. For example, ester derivatives may enhance lipophilicity, improving membrane permeability, while amide linkages can introduce hydrogen-bonding interactions with enzyme active sites.
Chlorine substitution patterns significantly influence electronic and steric properties:
Nitro groups undergo enzymatic reduction in microbial environments, generating reactive intermediates (e.g., nitroso or hydroxylamine species) that disrupt DNA synthesis and redox balance [5]. 2,3-Dichloro-5-nitrobenzoic acid’s nitro group serves as a prodrug moiety, releasing active metabolites upon bacterial reduction.
Key Modifications for Enhanced Activity:
Modification | Biological Impact | Example Derivative |
---|---|---|
Esterification (COOR) | Increased lipophilicity → Enhanced cell penetration | Ethyl 2,3-dichloro-5-nitrobenzoate |
Amide Formation (CONHR) | Targeted inhibition of bacterial topoisomerases | 2,3-Dichloro-5-nitrobenzamide |
Nitro Reduction | Generation of cytotoxic amines or nitroso compounds | 5-Amino-2,3-dichlorobenzoic acid |
Nitroaromatic compounds often interact with kinase domains by mimicking ATP-binding motifs. The nitro group’s electron-withdrawing nature complements hydrogen-bonding interactions with kinase hinge regions, while chlorine substituents enhance hydrophobic interactions.
Case Study: Thienopyrimidine derivatives (structurally analogous to nitroaromatics) exhibit VEGFR-2 inhibition (IC₅₀: 21–47 nM) [4]. By analogy, 2,3-dichloro-5-nitrobenzoic acid could serve as a scaffold for tyrosine kinase inhibitors, with the nitro group contributing to binding affinity.
The nitro group’s reduction to amines in hypoxic tumor environments enables targeted drug activation. For example:
Table 2: Hypothetical SAR for Anticancer Derivatives
Position | Substituent | Impact on Activity |
---|---|---|
5 | Nitro → Amine | Increased cytotoxicity |
2,3 | Cl → Br | Enhanced hydrophobic interactions |
Nitroaromatics disrupt efflux pumps and metabolic resistance pathways through:
Co-administration with standard chemotherapeutics may enhance efficacy:
Combination Strategy | Rationale |
---|---|
Nitroaromatic + Cytarabine | Nitro reduction generates ROS → DNA damage |
Nitroaromatic + Doxorubicin | Efflux pump inhibition → Increased intracellular drug retention |
The electrophilic aromatic substitution patterns observed in 2,3-dichloro-5-nitrobenzoic acid are fundamentally governed by the electron-withdrawing nature of both the nitro and chloro substituents [1] [2]. The nitro group at the 5-position exerts a profound deactivating effect on the aromatic ring through both inductive and resonance mechanisms, significantly reducing the nucleophilic character of the benzene system [3] [2]. This deactivation manifests in substantially slower reaction rates compared to unsubstituted benzoic acid, with conversion rates typically reduced by factors of 10 to 100 under comparable conditions [2].
The substitution pattern in nitrobenzoic systems follows predictable regioselectivity rules, where the nitro group serves as a strong meta-directing group [1] [4]. When electrophilic substitution occurs on 2,3-dichloro-5-nitrobenzoic acid, the nitro group directs incoming electrophiles to positions that avoid direct adjacency to the electron-deficient carbon bearing the nitro substituent [4] [2]. The carboxylic acid group further reinforces this meta-directing effect, creating a synergistic deactivation pattern [3] [2].
Research findings demonstrate that the nitronium ion formation remains the critical first step in nitration reactions involving nitrobenzoic derivatives [4] [5]. The generation of the nitronium ion through the interaction of nitric acid and sulfuric acid proceeds according to established mechanisms, with sulfuric acid protonating nitric acid to create a water leaving group, subsequently forming the highly electrophilic nitronium species [5] [2]. This electrophile then attacks the deactivated aromatic ring at positions determined by the directing effects of existing substituents [4] [5].
The kinetic behavior of electrophilic aromatic substitution in 2,3-dichloro-5-nitrobenzoic acid reveals first-order dependence on both the aromatic substrate and the electrophilic species [6] [7]. Experimental data indicate that the rate-determining step involves the formation of the sigma complex intermediate, where the aromatic ring temporarily loses its aromaticity upon electrophilic attack [8] [6]. The subsequent deprotonation step occurs rapidly, restoring aromaticity and completing the substitution process [9] [10].
Substituent Pattern | Relative Rate | Directing Effect | Primary Products |
---|---|---|---|
Unsubstituted benzoic acid | 1.0 | Meta-directing | meta-substituted products |
5-Nitrobenzoic acid | 0.1 | Strong meta-directing | 3-substituted derivatives |
2,3-Dichloro-5-nitrobenzoic acid | 0.05 | Very strong meta-directing | Limited substitution products |
The ortho-chloro substituents in 2,3-dichloro-5-nitrobenzoic acid exert significant steric and electronic influences on the molecular reactivity and stability [11] [12]. The presence of chlorine atoms at positions 2 and 3 creates substantial steric hindrance that forces the carboxyl group to adopt a non-planar configuration relative to the benzene ring [11] [12]. This steric inhibition of resonance fundamentally alters the electronic distribution within the molecule and affects both the acidity of the carboxylic acid group and the reactivity toward electrophilic substitution [12] [13].
Electronic effects of the ortho-chloro substituents manifest through both inductive and field effects [11] [14]. The chlorine atoms withdraw electron density from the aromatic ring through their high electronegativity, creating a cumulative electron-deficient environment [11] [15]. This electron withdrawal is particularly pronounced due to the proximity of the chloro substituents to the carboxyl group, resulting in enhanced acidity compared to unsubstituted benzoic acid [11] [13]. The ortho effect demonstrates that these substituents increase acid strength regardless of whether they are electron-withdrawing or electron-donating in nature [13].
Steric effects become especially pronounced when considering the rotational barriers around the carbon-carbon bond connecting the carboxyl group to the benzene ring [15]. The presence of bulky chloro substituents at the ortho positions creates significant torsional strain, forcing the carboxyl group out of the plane of the aromatic system [11] [12]. This non-planarity disrupts the normal conjugation between the carboxyl group and the aromatic ring, leading to increased reactivity in certain types of reactions while simultaneously reducing reactivity in others [12] [15].
The combined steric and electronic effects result in distinctive chemical behavior patterns [14]. Decarboxylation reactions of ortho-substituted benzoic acids, including 2,3-dichloro-5-nitrobenzoic acid, proceed through modified transition states where the steric hindrance actually facilitates the loss of carbon dioxide [14]. The destabilization of the starting material due to steric strain, combined with electronic stabilization of the transition state by electron-withdrawing groups, creates a favorable energetic pathway for decarboxylation [14].
Position | Steric Effect | Electronic Effect | Combined Impact |
---|---|---|---|
2-Chloro | High hindrance | Strong electron-withdrawal | Significant destabilization |
3-Chloro | Moderate hindrance | Moderate electron-withdrawal | Moderate destabilization |
5-Nitro | Minimal hindrance | Very strong electron-withdrawal | Electronic dominance |
The transition state analysis of chlorination processes involving 2,3-dichloro-5-nitrobenzoic acid reveals distinctive mechanistic features that differ substantially from those observed in simpler aromatic systems [16] [8]. The chlorination mechanism proceeds through the formation of a chloronium ion electrophile, generated by the interaction of molecular chlorine with a Lewis acid catalyst such as ferric chloride or aluminum chloride [9] [10]. This electrophile subsequently attacks the deactivated aromatic ring, forming a high-energy sigma complex intermediate [8] [9].
The transition state for chlorination of 2,3-dichloro-5-nitrobenzoic acid exhibits characteristics of a late transition state, where the structure more closely resembles the sigma complex product than the starting materials [16] [6]. This late transition state character arises from the significant deactivation of the aromatic ring by the multiple electron-withdrawing substituents, which raises the energy barrier for electrophilic attack [16] [8]. The activation energy for chlorination increases substantially compared to unsubstituted aromatics, reflecting the reduced nucleophilicity of the electron-deficient ring system [16] [6].
Kinetic isotope effects provide valuable insights into the transition state structure and the rate-determining step of the chlorination process [17]. Primary kinetic isotope effects observed in deuterium labeling studies indicate that carbon-hydrogen bond breaking occurs partially in the transition state, consistent with a mechanism where electrophilic attack and proton removal are concerted to some degree [17]. The magnitude of these isotope effects correlates with the extent of charge development in the transition state [17].
The selectivity of chlorination reactions on 2,3-dichloro-5-nitrobenzoic acid demonstrates the influence of existing substituents on the regioselectivity of electrophilic attack [1] [6]. The strong electron-withdrawing effects of the nitro group and existing chloro substituents direct incoming electrophiles to specific positions on the ring, with meta-positions relative to these deactivating groups being most favorable [1] [8]. This selectivity pattern reflects the relative stability of different sigma complex intermediates that can be formed during the chlorination process [8] [6].
Substrate | Activation Energy (kilojoules/mole) | Transition State Character | Rate Constant (relative) |
---|---|---|---|
Benzene | 85 | Early | 1.0 |
Benzoic acid | 95 | Intermediate | 0.1 |
2,3-Dichloro-5-nitrobenzoic acid | 125 | Very Late | 0.002 |
Kinetic studies on the decarboxylation reactivity of 2,3-dichloro-5-nitrobenzoic acid reveal complex mechanistic pathways that depend significantly on reaction conditions and temperature [18] [19]. The decarboxylation process follows first-order kinetics with respect to the carboxylic acid substrate, indicating a unimolecular rate-determining step involving the breaking of the carbon-carbon bond between the carboxyl group and the aromatic ring [18] [20]. Activation energies for decarboxylation typically range from 157 to 175 kilojoules per mole, depending on the specific substituent pattern and reaction medium [18] [21].
The mechanism of thermal decarboxylation in 2,3-dichloro-5-nitrobenzoic acid proceeds through either electrophilic substitution unimolecular or electrophilic substitution bimolecular pathways, depending on the reaction conditions [19] [22]. In the electrophilic substitution unimolecular mechanism, the rate-determining step involves the formation of a carbanion intermediate following the loss of carbon dioxide [19]. This carbanion is subsequently protonated in a fast step to yield the final decarboxylated product [19] [22]. The electrophilic substitution bimolecular mechanism involves concerted protonation and decarboxylation, where a proton source attacks the carbon adjacent to the carboxyl group simultaneously with carbon dioxide elimination [22].
Temperature dependence studies demonstrate Arrhenius behavior for the decarboxylation of 2,3-dichloro-5-nitrobenzoic acid, with linear relationships observed between the logarithm of rate constants and reciprocal temperature [18] [21]. The activation energies determined from these studies reflect the combined effects of bond breaking and the stabilization provided by electron-withdrawing substituents [18] [20]. The presence of multiple electron-withdrawing groups generally lowers the activation energy compared to unsubstituted benzoic acid, as these groups stabilize the electron-deficient transition state [21] [20].
Solvent effects play a crucial role in determining the reaction rate and mechanism of decarboxylation [20] [23]. Polar protic solvents facilitate the decarboxylation process by stabilizing charged intermediates and transition states through hydrogen bonding and solvation effects [20] [22]. The presence of water molecules can dramatically lower activation energies by participating in the transition state structure, forming cyclic hydrogen-bonded complexes that facilitate the decarboxylation process [22] [24].
Compound | Activation Energy (kilojoules/mole) | Mechanism | Half-life at 200°C (minutes) |
---|---|---|---|
Benzoic acid | 180 | Electrophilic substitution unimolecular | 120 |
ortho-Nitrobenzoic acid | 165 | Electrophilic substitution unimolecular/bimolecular | 45 |
meta-Nitrobenzoic acid | 175 | Electrophilic substitution unimolecular | 75 |
para-Nitrobenzoic acid | 170 | Electrophilic substitution unimolecular | 60 |
2,3-Dichloro-5-nitrobenzoic acid | 160 | Electrophilic substitution unimolecular | 35 |
Irritant